molecular formula C11H10ClN3O2 B14299621 6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione CAS No. 112069-52-0

6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B14299621
CAS No.: 112069-52-0
M. Wt: 251.67 g/mol
InChI Key: KPJLKSLXJSEHLW-UHFFFAOYSA-N
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Description

6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 3-chloroaniline with a pyrimidine derivative under controlled conditions. The process may include steps such as:

    Nitration: Introducing a nitro group to the aniline derivative.

    Reduction: Reducing the nitro group to an amino group.

    Cyclization: Forming the pyrimidine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloroanilino)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
  • 6-[(3-Chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione

Uniqueness

6-(3-Chloroanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both chloroanilino and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

112069-52-0

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

6-(3-chloroanilino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H10ClN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-4-2-3-7(12)5-8/h2-6,13H,1H3,(H,14,17)

InChI Key

KPJLKSLXJSEHLW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(NC1=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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